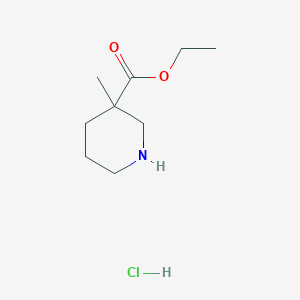

Ethyl 3-methylpiperidine-3-carboxylate hydrochloride

描述

Historical Context and Development

The development of this compound emerges from the broader historical context of piperidine chemistry, which traces its origins to the mid-19th century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational understanding of this heterocyclic amine structure that would later give rise to numerous derivatives including the methylated carboxylate esters.

The historical progression from basic piperidine to complex derivatives like this compound represents decades of synthetic chemistry advancement. The compound belongs to the nipecotic acid derivative family, where nipecotic acid (piperidine-3-carboxylic acid) serves as the core structural framework. This particular derivative incorporates both methylation at the 3-position and esterification of the carboxylic acid functionality, creating a compound with enhanced synthetic utility and research applications.

The synthetic methodology for producing this compound has evolved significantly from early preparative methods. Modern synthesis approaches demonstrate remarkable efficiency, with documented yields reaching 97% under optimized reaction conditions. The preparation involves the treatment of tert-butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate with hydrochloric acid in ethyl acetate, followed by crystallization procedures that yield the hydrochloride salt in high purity.

Significance in Piperidine Chemistry Research

This compound occupies a crucial position within contemporary piperidine chemistry research, serving as both a synthetic intermediate and a research tool for understanding structure-activity relationships in heterocyclic compounds. The compound's significance extends beyond its immediate applications to encompass broader research into gamma-aminobutyric acid (GABA) transport mechanisms and neurochemical pathways. Recent advances in the synthesis of highly substituted piperidine derivatives have highlighted the importance of compounds like this hydrochloride salt in developing new therapeutic agents and understanding biological systems.

The research significance of this compound is particularly evident in studies exploring nipecotic acid derivatives as potential therapeutic agents. Nipecotic acid acts as a GABA reuptake inhibitor and has been extensively used in research for diseases involving GABAergic neurotransmission dysfunction. The ethyl ester derivative with the additional methyl substitution provides researchers with a modified framework that can be further manipulated to explore structure-activity relationships and optimize biological activity profiles.

Contemporary research applications demonstrate the compound's versatility in synthetic chemistry. The molecule serves as a building block for creating more complex structures through various chemical transformations. Studies have shown that nipecotic acid derivatives can be modified with different substituents to create compounds with enhanced blood-brain barrier permeability and improved selectivity for specific biological targets. The methylated ethyl ester form provides an additional handle for synthetic manipulation while maintaining the core pharmacophoric features of the nipecotic acid framework.

Classification within Piperidinecarboxylic Acid Derivatives

This compound belongs to the broader classification of piperidinecarboxylic acid derivatives, specifically falling under the subcategory of nipecotic acid derivatives. This classification system organizes compounds based on their structural relationship to the parent nipecotic acid (piperidine-3-carboxylic acid) molecule. The compound represents a substituted and esterified version of nipecotic acid, where the carboxylic acid functionality has been converted to an ethyl ester and a methyl group has been introduced at the 3-position of the piperidine ring.

Within the piperidinecarboxylic acid family, this compound demonstrates the structural diversity possible through systematic modification of the basic nipecotic acid framework. The classification encompasses compounds with various substitution patterns on the piperidine ring, different ester functionalities, and diverse stereochemical configurations. The specific compound under discussion represents the racemic mixture form, though enantiopure versions such as the (R)-enantiomer are also documented in the literature.

The classification system for piperidinecarboxylic acid derivatives considers several structural parameters including ring substitution patterns, ester versus acid forms, and stereochemical configurations. This compound fits within the 3-substituted piperidine-3-carboxylate category, distinguishing it from other positional isomers and substitution patterns. This systematic classification aids researchers in understanding structure-activity relationships and guides synthetic efforts toward specific therapeutic targets.

| Classification Level | Description | Example Compounds |

|---|---|---|

| Main Class | Piperidinecarboxylic Acid Derivatives | All nipecotic acid derivatives |

| Subclass | 3-Substituted Piperidine-3-carboxylates | Ethyl 3-methylpiperidine-3-carboxylate |

| Salt Form | Hydrochloride Salts | Target compound |

| Stereochemistry | Racemic or Enantiopure | (R)- or (S)-enantiomers available |

Nomenclature and Identification Systems

The nomenclature and identification of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) conventions while incorporating various chemical database systems for comprehensive identification. The IUPAC name for the compound is "ethyl 3-methylpiperidine-3-carboxylate;hydrochloride," clearly indicating the ester functionality, methyl substitution position, and salt form.

属性

IUPAC Name |

ethyl 3-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAHPPZMOMRABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741592 | |

| Record name | Ethyl 3-methylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176523-95-8 | |

| Record name | Ethyl 3-methylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route Overview

The preparation of Ethyl 3-methylpiperidine-3-carboxylate hydrochloride typically involves:

- Formation of the substituted piperidine ring.

- Introduction of the ethyl ester group at the 3-position.

- Methyl substitution at the 3-position.

- Conversion of the free base to the hydrochloride salt.

Key Synthetic Strategies

Cyclization via Reductive Cyclization of Cyanoesters

One industrially relevant approach involves the conjugate addition of a cyanoacetic acid ester to an α,β-unsaturated ester, followed by reduction and cyclization to form the piperidine ring. This method yields 3-substituted piperidine carboxylates including ethyl esters.

- Step 1: Conjugate addition of cyanoacetic acid ester to cinnamic acid ester in the presence of a base.

- Step 2: Reduction and simultaneous cyclization of the resulting 2-cyano-3-aryl glutaric acid derivative to form the piperidine ring.

- Step 3: Isolation of the piperidine carboxylate ester.

This process often produces a mixture of cis/trans isomers, which can be separated or selectively synthesized depending on the conditions.

Reduction of 4-Aryl-2-oxo-3-piperidinecarboxylates

Another method involves the reduction of 4-aryl-2-oxo-3-piperidinecarboxylates to yield 4-arylpiperidine-3-carbinols, which can be further manipulated to obtain the target compound.

Use of Arecoline and Arylation

Earlier methods used the reaction of aryl Grignard reagents with arecoline to form intermediates leading to substituted piperidines. However, this method suffers from low yields and purity due to side reactions and the irritant nature of arecoline, making it less favorable industrially.

Formation of Hydrochloride Salt

After obtaining Ethyl 3-methylpiperidine-3-carboxylate as a free base, it is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically anhydrous ether or alcohol.

- This step improves compound stability and facilitates handling.

- The hydrochloride salt is often isolated by precipitation or crystallization.

Research Findings and Industrial Considerations

- The reductive cyclization method provides high yields and good purity, suitable for scale-up.

- The stereochemistry (trans vs. cis) is crucial for biological activity; hence, methods favoring trans isomers are preferred.

- Avoidance of toxic or irritant reagents like arecoline improves safety and environmental profiles.

- Purification techniques such as crystallization of hydrochloride salts enhance compound stability.

- The choice of solvents and conditions in salt formation affects the final product's physical properties.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Reductive Cyclization of Cyanoesters | Conjugate addition, reduction, cyclization | High yield, scalable, stereoselective | Requires careful control of isomers |

| Reduction of 4-oxo-piperidine esters | Hydride reduction (LiAlH4) | Good stereochemical control | Sensitive reagents, moisture sensitive |

| Arylation of Arecoline | Grignard reaction with arecoline | Direct aryl introduction | Low yield, side reactions, irritant reagents |

化学反应分析

Types of Reactions

Ethyl 3-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Scientific Research Applications

The compound's unique structure allows it to serve as a versatile building block in various research applications:

Chemistry

- Building Block for Organic Synthesis : Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is utilized in the synthesis of complex organic molecules. Its piperidine structure enables the formation of various derivatives through reactions like oxidation, reduction, and substitution .

Biology

- Biological Activity Studies : Research has focused on its interactions with biomolecules, particularly its potential role as an enzyme substrate. Studies indicate that it may influence metabolic pathways and enzyme activity, making it a candidate for further biological exploration .

Medicine

- Pharmaceutical Development : This compound has been investigated as a precursor for drug development. Its unique chemical properties allow for modifications that can lead to new therapeutic agents targeting specific diseases .

Industry

- Agrochemicals Production : this compound is also employed in the synthesis of agrochemicals, contributing to the development of new agricultural products .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Enzyme Interaction

A study published in MDPI explored the compound's role as an arginase inhibitor, demonstrating its potential in modulating enzymatic activity crucial for metabolic processes. The findings suggested that derivatives of this compound could be developed into effective therapeutic agents against diseases related to arginine metabolism .

Case Study 2: Synthesis of Complex Molecules

Research indicated that this compound serves as an essential intermediate in synthesizing novel piperidine derivatives with enhanced biological activity. These derivatives showed promise in preclinical trials for their potential use in treating neurological disorders .

作用机制

The mechanism of action of ethyl 3-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of active metabolites. The compound can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

Ethyl 4-Piperidone-3-Carboxylate Hydrochloride (CAS: 4644-61-5)

- Molecular Formula: C₉H₁₄ClNO₃

- Molecular Weight : 207.66 g/mol

- Key Differences: Contains a ketone (oxo) group at the 4-position instead of a methyl group at the 3-position.

- Applications : Used in the synthesis of heterocyclic compounds and as a precursor for alkaloid derivatives .

(R)-Ethyl 3-Methylpiperidine-3-Carboxylate (CAS: 4842-86-8)

- Molecular Formula: C₁₀H₁₉NO₂

- Key Differences : Lacks the hydrochloride salt, resulting in reduced aqueous solubility. The (R)-enantiomer may exhibit distinct chiral interactions in biological systems, influencing pharmacokinetics .

Ethyl 3-(4-Methoxybenzyl)piperidine-3-Carboxylate Hydrochloride (CAS: 176524-06-4)

- Molecular Formula: C₁₆H₂₄ClNO₃

- Molecular Weight : 313.82 g/mol

- This modification is advantageous in CNS-targeted drug design .

Pharmacological Analogues

Rec 7-0040 (Piperidinoethyl-3-Methylflavone-8-Carboxylate Hydrochloride)

- Structure : Combines a piperidine moiety with a flavone ring.

- Pharmacology: Exhibits 10–20× lower peripheral vasodilation activity than papaverine but demonstrates superior antispastic effects on smooth muscle. Notably, it has analgesic and local anesthetic properties absent in the target compound .

- Toxicity : Lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to papaverine .

Table 1: Key Properties of Ethyl 3-Methylpiperidine-3-Carboxylate Hydrochloride and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 3-methylpiperidine-3-carboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | Not reported | Methyl, ethyl ester, HCl |

| Ethyl 4-piperidone-3-carboxylate HCl | C₉H₁₄ClNO₃ | 207.66 | 172–175 | Oxo, ethyl ester, HCl |

| (R)-Ethyl 3-methylpiperidine-3-carboxylate | C₁₀H₁₉NO₂ | 185.26 | Not reported | Methyl, ethyl ester |

| Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate HCl | C₁₆H₂₄ClNO₃ | 313.82 | Not reported | 4-Methoxybenzyl, ethyl ester, HCl |

生物活性

Ethyl 3-methylpiperidine-3-carboxylate hydrochloride (EMPH) is a compound that has garnered attention for its potential biological activities, particularly in the context of drug design and pharmacology. This article delves into the biological activity of EMPH, exploring its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

EMPH has the molecular formula and a molecular weight of approximately 207.7 g/mol. The compound is characterized by a piperidine ring with an ethyl ester at the carboxylic acid position and a methyl group at the 3-position. Its physical properties include:

- Density : 0.978 g/cm³

- Boiling Point : 221ºC

- Flash Point : 87ºC

The unique stereochemistry of EMPH is believed to influence its biological activity and interactions with various biological targets.

Research indicates that EMPH may act as an inhibitor or modulator of specific enzymes or receptors. Its structural similarity to neurotransmitters suggests potential interactions with central nervous system receptors, particularly dopamine and serotonin receptors. These interactions could imply a role in modulating mood and behavior.

Pharmacological Potential

Studies have shown that compounds with piperidine structures often exhibit diverse biological activities, including:

Interaction Studies

Interaction studies have focused on EMPH's binding affinity to various receptors. The following table summarizes data from relevant studies assessing its pharmacological interactions:

| Compound Name | Binding Affinity | Biological Target |

|---|---|---|

| EMPH | Moderate | Dopamine Receptors |

| EMPH | Moderate | Serotonin Receptors |

These findings highlight the need for further research to elucidate the precise pharmacokinetics and dynamics of EMPH .

Case Studies and Research Findings

While specific case studies focusing solely on EMPH are scarce, related research provides insights into its potential applications:

- Neuropharmacology : A study examined similar piperidine derivatives' effects on neurotransmitter systems, indicating that modifications in structure could enhance receptor affinity and selectivity .

- Antiparasitic Activity : Similar compounds have been evaluated for their antiparasitic properties, with some exhibiting significant activity against Plasmodium falciparum, suggesting that EMPH could be explored in this context as well .

常见问题

What are the standard synthetic protocols for Ethyl 3-methylpiperidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The compound is typically synthesized via esterification of 3-methylpiperidine-3-carboxylic acid with ethanol under acidic conditions, followed by hydrochlorination. Key steps include controlling stoichiometry (1:1.2 molar ratio of acid to ethanol) and using HCl gas for salt formation .

Advanced Optimization

For yield improvement, employ continuous flow reactors to maintain precise temperature (40–60°C) and pressure (1–2 atm). Catalytic additives like DMAP (4-dimethylaminopyridine, 5 mol%) enhance esterification efficiency. Post-synthesis, use recrystallization (ethanol/water, 3:1 v/v) to achieve >95% purity. Monitor intermediates via inline FTIR to detect carboxylate ester formation (C=O stretch at 1735 cm⁻¹) .

How can researchers resolve discrepancies in stereochemical assignments of this compound using spectroscopic data?

Basic Characterization

Employ -NMR (400 MHz, DO) to identify the piperidine ring protons (δ 3.2–3.5 ppm for axial/equatorial H) and ester methyl groups (δ 1.2–1.4 ppm). Compare coupling constants (e.g., for trans-diaxial protons) to infer chair conformations .

Advanced Resolution

Use 2D-NMR (COSY, NOESY) to map spatial proximity of the 3-methyl group and ester moiety. For ambiguous cases, X-ray crystallography (monoclinic P2/c space group) provides definitive stereochemistry. Cross-validate with chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers .

What methodologies are recommended for analyzing trace impurities in synthesized batches of this compound?

Basic Quality Control

Perform LC-MS (ESI+) with a C18 column (ACN/0.1% formic acid gradient) to detect common impurities like unreacted 3-methylpiperidine (m/z 100.1) or ethyl chloride adducts (m/z 162.1). Quantify using external calibration curves .

Advanced Profiling

For structural elucidation of unknown impurities, combine high-resolution mass spectrometry (HRMS, <2 ppm error) with -NMR DEPT experiments. Trace metal analysis (ICP-MS) identifies catalyst residues (e.g., Pd < 0.1 ppm) from hydrogenation steps .

How does the compound interact with biological targets, and what experimental models validate its mechanism of action?

Basic Screening

In vitro assays: Test inhibitory activity against acetylcholinesterase (Ellman’s method, IC determination) or bacterial growth (MIC assays vs. S. aureus and E. coli). Use concentrations ranging from 1–100 µM .

Advanced Mechanistic Studies

Conduct molecular docking (AutoDock Vina) to predict binding to enzyme active sites (e.g., piperidine ring interaction with Trp86 in AChE). Validate via site-directed mutagenesis or SPR (surface plasmon resonance) to measure binding kinetics () .

How can researchers address contradictions in reported solubility and stability data for this compound?

Basic Physicochemical Analysis

Determine solubility in PBS (pH 7.4) and DMSO using nephelometry. Stability: Monitor degradation via accelerated studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Reconciliation

Employ molecular dynamics simulations (AMBER) to correlate solvation free energy with experimental solubility. For stability, identify degradation products (e.g., hydrolyzed carboxylic acid via LC-MS/MS) and adjust formulation buffers (pH 5–6) to minimize hydrolysis .

What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?

Basic Functionalization

Alkylate the piperidine nitrogen using methyl iodide (1.5 eq, KCO, DMF, 60°C). Acylate the ester group with benzoyl chloride (pyridine catalyst, 0°C) .

Advanced SAR Exploration

Introduce fluorinated groups via Huisgen cycloaddition (CuAAC, 1.2 eq CuI) to the ester moiety. Evaluate pharmacokinetic properties (logP, permeability) using PAMPA assays. Compare IC shifts in enzyme assays to map critical substituents .

How can computational chemistry guide the design of analogs with improved bioactivity?

Basic Modeling

Generate QSAR models (DRAGON descriptors) to correlate substituent electronegativity with antibacterial activity. Use ROC curves to validate predictive accuracy .

Advanced Design

Perform free-energy perturbation (FEP) calculations to optimize binding to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Synthesize top-ranked virtual hits and validate via crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。